molecular formula C12H11F3N2O B2432748 7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009166-71-5

7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2432748
CAS No.: 1009166-71-5
M. Wt: 256.228
InChI Key: ZEHJKTQUZSYVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a nitrogen-containing tricyclic compound of high interest in medicinal chemistry research. While specific biological data for this exact molecule is limited, its structure combines a tetrahydropyrroloquinoxaline core with a metabolically stable trifluoromethyl group, a feature commonly employed to enhance a compound's pharmacokinetic properties and binding affinity in drug discovery. This scaffold is recognized as a privileged structure in the design of bioactive molecules. Recent scientific investigations highlight the significant research value of related tricyclic nitrogen-containing heterocycles. For instance, structurally similar tetrahydropyrrolo[1,2-a]quinoxaline and tetrahydropyrrolo[1,2-a]quinoline derivatives have been identified as promising scaffolds for the development of novel tubulin polymerization inhibitors, which are a key target in anticancer research . Furthermore, the broader class of fused quinoxalinone compounds is extensively explored for a wide spectrum of pharmacological activities, including antimicrobial and antitumor properties . The presence of the trifluoromethyl group on this particular framework makes it a valuable chemical tool for probing structure-activity relationships (SAR), optimizing lead compounds, and developing new chemical probes for biological targets. This product is intended for research applications in these areas.

Properties

IUPAC Name

7-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)7-3-4-9-8(6-7)16-11(18)10-2-1-5-17(9)10/h3-4,6,10H,1-2,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHJKTQUZSYVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Formation

The foundational approach for synthesizing the pyrrolo[1,2-a]quinoxaline scaffold involves reductive cyclization of N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid esters. Adegoke and Alo demonstrated that esters such as VIa,b (Figure 1) undergo selective hydrogen transfer in the presence of palladium or platinum catalysts to yield 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-ones. This method ensures regioselective ring closure, critical for maintaining the tetrahydropyrrole configuration.

Reaction Conditions :

  • Catalyst : 5% Pd/C or PtO₂
  • Solvent : Ethanol or acetic acid
  • Temperature : 60–80°C
  • Yield : 70–85%

Trifluoromethyl Group Introduction

To incorporate the trifluoromethyl group at position 7, the nitro precursor must bear a CF₃ substituent at the meta position relative to the amino group. For example, N-(2-nitro-5-trifluoromethylphenyl)pyrrolidine-2-carboxylic acid ethyl ester undergoes reductive cyclization under hydrogen (1 atm) to afford the target compound. The nitro group’s reduction to an amine facilitates intramolecular cyclization, anchoring the CF₃ group at the 7-position.

Key Optimization :

  • Nitro Precursor : 2-Nitro-5-trifluoromethylaniline derivatives
  • Reducing Agent : H₂/Pd-C or Fe/AcOH
  • Yield : 68–72%

Iron-Catalyzed C–O Bond Cleavage and Cyclization

Mechanistic Overview

Zheyu et al. developed a Fe-catalyzed method utilizing 1-(2-aminophenyl)pyrroles (10 ) and cyclic ethers (e.g., THF) to construct pyrrolo[1,2-a]quinoxalines. The C–O bond cleavage of ethers generates radicals that couple with the pyrrole-amine intermediate, forming the tricyclic core.

Reaction Scheme :

  • Catalyst : FeCl₃ (10 mol%)
  • Oxidant : tert-Butyl hydroperoxide (TBHP)
  • Additive : CF₃SO₃H (20 mol%)
  • Solvent : Dichloroethane
  • Yield : 46% (without additive) → 94% (with CF₃SO₃H)

Trifluoromethyl Incorporation

While this method primarily uses ethers without CF₃ groups, modifying the aryl amine precursor to include a trifluoromethyl substituent enables direct incorporation. For instance, 1-(2-amino-5-trifluoromethylphenyl)pyrrole reacts with THF under Fe/TBHP conditions to yield 7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one.

Advantages :

  • Atom Economy : Utilizes inexpensive Fe catalysts.
  • Scalability : Gram-scale synthesis demonstrated.

Post-Cyclization Trifluoromethylation

Electrophilic Trifluoromethylation

Although not explicitly detailed in the cited sources, electrophilic trifluoromethylation (e.g., using Umemoto’s reagent or CF₃TMS) could functionalize the preformed quinoxaline core. Directed ortho-metalation (DoM) strategies employing directing groups (e.g., amides) may position the CF₃ group at C7.

Challenges :

  • Regioselectivity : Requires precise directing groups.
  • Functional Group Tolerance : Limited by the reducing conditions of prior steps.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield CF₃ Incorporation Strategy
Reductive Cyclization N-(2-Nitro-5-CF₃-phenyl)pyrrolidine-2-ester Pd/C 72% Nitro precursor with CF₃
Fe-Catalyzed 1-(2-Amino-5-CF₃-phenyl)pyrrole + THF FeCl₃ 94% CF₃-substituted aryl amine
Post-Cyclization Preformed pyrrolo[1,2-a]quinoxaline Electrophilic reagents (e.g., CF₃TMS)

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce more saturated analogs .

Mechanism of Action

Biological Activity

7-(Trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a synthetic compound belonging to the tetrahydropyrroloquinoxaline class. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H11F3N2O
  • Molecular Weight : 256.22 g/mol
  • CAS Number : 1009166-71-5
  • Purity : Typically reported at 90% or higher

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds can act as selective inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT). For instance, certain derivatives demonstrated significant selectivity and potency in inhibiting PNMT due to steric effects introduced by the trifluoromethyl group .
  • Anticancer Activity : Preliminary studies suggest that tetrahydropyrroloquinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interference with cellular signaling pathways.
  • Antimicrobial Properties : Compounds within this class have also been evaluated for their potential to inhibit the growth of bacteria and fungi, although specific data on this compound remains limited.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerVarious tetrahydropyrroloquinoxalinesInduced apoptosis in cancer cell lines (e.g., MCF-7)
Enzyme InhibitionPNMT inhibitorsSelective inhibition with high potency
AntimicrobialQuinoxaline derivativesInhibition of bacterial growth

Selected Research Findings

  • A study focused on synthesizing derivatives of tetrahydropyrroloquinoxalines found that certain compounds exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .
  • Another investigation highlighted the role of structural modifications in enhancing the lipophilicity and selectivity of these compounds as enzyme inhibitors .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future studies include:

  • Detailed pharmacokinetic profiling.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy.
  • In vivo studies to assess therapeutic potential and safety profiles.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key approaches include:

  • Pd-Catalyzed Cross-Coupling : Evidence from analogous quinoxaline derivatives suggests using Pd(PPh₃)₄ with arylboronic acids under inert conditions (e.g., toluene/EtOH, K₂CO₃ base) to functionalize the pyrrolo-quinoxaline core .
  • Cyclocondensation Reactions : Reacting trifluoromethyl-containing precursors (e.g., ethyl trifluoroacetoacetate) with diamines under controlled heating (e.g., 353 K for 48 hours), followed by recrystallization for purification .
  • Unexpected By-Product Mitigation : Lower reaction temperatures may lead to unintended products (e.g., hydroxylated derivatives); strict temperature control and intermediate monitoring (TLC/HPLC) are critical .

Basic: How is the structural integrity of the compound confirmed?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of stereochemistry and ring puckering (e.g., Cremer-Pople parameters for non-classical conformations) .
  • Multinuclear NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for trifluoromethyl groups (δ ~110–120 ppm in ¹³C) and aromatic protons (e.g., δ 6.1–7.2 ppm in ¹H) .
    • ¹⁹F NMR : Confirm CF₃ group integrity (sharp singlet near δ -60 to -70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Advanced: How can reaction conditions be optimized to minimize by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, shows that reducing temperature from literature protocols caused hydroxylation; iterative optimization is needed .
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • By-Product Isolation : Employ column chromatography or preparative HPLC to isolate impurities, followed by structural elucidation (NMR/MS) to identify mechanistic pathways .

Advanced: How to resolve discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., X-ray for conformation, NOESY for spatial proximity, and DFT calculations for predicted spectra) .
  • Purity Assessment : Recrystallize samples (e.g., ethanol, as in ) and analyze via HPLC (≥95% purity threshold) to exclude solvent or impurity effects .
  • Dynamic Effects : Investigate tautomerism or ring-flipping using variable-temperature NMR to account for signal splitting .

Basic: What analytical techniques ensure compound purity?

Methodological Answer:

  • HPLC-PDA/ELSD : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm for aromatic absorption .
  • Melting Point Analysis : Compare observed values (e.g., 501 K in ) with literature to detect polymorphic forms .
  • Elemental Analysis (EA) : Validate C/H/N/F percentages (e.g., ±0.4% deviation) .

Advanced: What strategies explore structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace CF₃ with other halogens) using methods in and . Assess impacts on solubility/logP .
  • In Vitro Assays : Screen against target receptors (e.g., kinase or GPCR panels) using fluorescence polarization or SPR binding studies.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes, guided by X-ray-derived conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.